N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the indole-3-carboxamide family and acts as a potent agonist of the CB1 and CB2 receptors.
Mechanism of Action
N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune response. By activating these receptors, N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and physiological effects:
N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and activating the endocannabinoid system. Additionally, N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of activating these receptors in a controlled manner. However, one limitation is that N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Future Directions
There are several future directions for research on N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide on the endocannabinoid system and its potential for addiction and abuse. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide to optimize its therapeutic potential.
Scientific Research Applications
N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. Additionally, N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been investigated for its potential in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-8-10-20(11-9-18)17-26(30(3,28)29)23-14-12-21(13-15-23)24(27)25-16-22-7-5-4-6-19(22)2/h4-15H,16-17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBVPSLDXKDWAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.